
Alanyl-arginyl-arginylmethyldimethylsulfonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alanyl-arginyl-arginylmethyldimethylsulfonium (AAAMDMS) is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It is a small molecule consisting of three amino acids and a sulfur-containing group.
Applications De Recherche Scientifique
Alanyl-arginyl-arginylmethyldimethylsulfonium has various potential applications in scientific research. One of the most significant applications is its use as a reversible inhibitor of protein arginine methyltransferases (PRMTs). PRMTs are enzymes that play a crucial role in gene expression and cellular signaling. Inhibition of PRMTs can lead to changes in gene expression and cellular function, making Alanyl-arginyl-arginylmethyldimethylsulfonium a valuable tool for studying the role of PRMTs in various biological processes.
Mécanisme D'action
Alanyl-arginyl-arginylmethyldimethylsulfonium works by binding to the active site of PRMTs and inhibiting their activity. This leads to a decrease in protein arginine methylation, which can have downstream effects on gene expression and cellular signaling. Alanyl-arginyl-arginylmethyldimethylsulfonium is a reversible inhibitor, meaning that its effects can be reversed by removing the compound from the system.
Biochemical and Physiological Effects
The biochemical and physiological effects of Alanyl-arginyl-arginylmethyldimethylsulfonium depend on the specific biological system being studied. In general, Alanyl-arginyl-arginylmethyldimethylsulfonium has been shown to have effects on gene expression, cellular signaling, and cell proliferation. It has also been shown to have anti-inflammatory effects in certain models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Alanyl-arginyl-arginylmethyldimethylsulfonium in lab experiments is its specificity for PRMTs. This allows researchers to study the specific effects of PRMT inhibition without affecting other cellular processes. Additionally, Alanyl-arginyl-arginylmethyldimethylsulfonium is a reversible inhibitor, which allows for the study of the effects of PRMT inhibition over time.
One limitation of using Alanyl-arginyl-arginylmethyldimethylsulfonium in lab experiments is its potential toxicity. While Alanyl-arginyl-arginylmethyldimethylsulfonium has been shown to be relatively non-toxic in certain models, its effects on other biological systems are not well understood. Additionally, the synthesis of Alanyl-arginyl-arginylmethyldimethylsulfonium can be challenging and may require specialized equipment and expertise.
Orientations Futures
There are many potential future directions for research on Alanyl-arginyl-arginylmethyldimethylsulfonium. One area of interest is the development of more potent and selective inhibitors of PRMTs. Additionally, Alanyl-arginyl-arginylmethyldimethylsulfonium could be used in combination with other compounds to study the effects of PRMT inhibition in different biological systems. Finally, Alanyl-arginyl-arginylmethyldimethylsulfonium could be used to study the role of PRMTs in disease states, such as cancer or autoimmune disorders.
Conclusion
In conclusion, Alanyl-arginyl-arginylmethyldimethylsulfonium is a synthetic compound with potential applications in various fields of scientific research. Its specificity for PRMTs makes it a valuable tool for studying the role of these enzymes in gene expression and cellular signaling. While there are limitations to its use, Alanyl-arginyl-arginylmethyldimethylsulfonium has many potential future directions for research and could lead to new insights into the mechanisms of various biological processes.
Méthodes De Synthèse
The synthesis of Alanyl-arginyl-arginylmethyldimethylsulfonium involves the reaction of alanyl-arginyl-arginylmethyl ester with dimethylsulfide in the presence of a catalyst. The resulting product is Alanyl-arginyl-arginylmethyldimethylsulfonium, which can be purified by various methods such as column chromatography or recrystallization. The purity and yield of Alanyl-arginyl-arginylmethyldimethylsulfonium can be determined by various analytical techniques such as NMR spectroscopy or HPLC.
Propriétés
Numéro CAS |
120218-55-5 |
|---|---|
Nom du produit |
Alanyl-arginyl-arginylmethyldimethylsulfonium |
Formule moléculaire |
C18H38N9O3S+ |
Poids moléculaire |
460.6 g/mol |
Nom IUPAC |
[(3S)-3-[[(2S)-1-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-(diaminomethylideneamino)-2-oxohexyl]-dimethylsulfanium |
InChI |
InChI=1S/C18H37N9O3S/c1-11(19)15(29)27-16(30)13(7-5-9-25-18(22)23)26-12(14(28)10-31(2)3)6-4-8-24-17(20)21/h11-13,26H,4-10,19H2,1-3H3,(H8-,20,21,22,23,24,25,27,29,30)/p+1/t11-,12-,13-/m0/s1 |
Clé InChI |
VDNLEFRUCMFFHH-AVGNSLFASA-O |
SMILES isomérique |
C[C@@H](C(=O)NC(=O)[C@H](CCCN=C(N)N)N[C@@H](CCCN=C(N)N)C(=O)C[S+](C)C)N |
SMILES |
CC(C(=O)NC(=O)C(CCCN=C(N)N)NC(CCCN=C(N)N)C(=O)C[S+](C)C)N |
SMILES canonique |
CC(C(=O)NC(=O)C(CCCN=C(N)N)NC(CCCN=C(N)N)C(=O)C[S+](C)C)N |
Synonymes |
Ala-Arg-Arg-CH2-S+(CH3)2 alanyl-arginyl-arginylmethyldimethylsulfonium |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



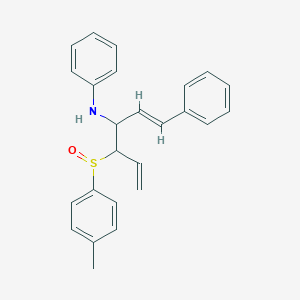
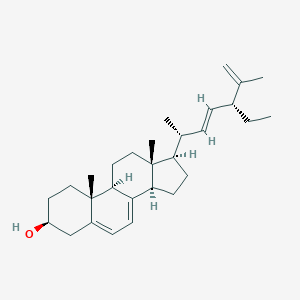

![5-[(E)-5-(2,2-dimethyl-6-methylidenecyclohexyl)-3-methylpent-2-enyl]phenazin-1-one](/img/structure/B219930.png)
![2-(6-aminopurin-9-yl)-5-[2-(2,2-dimethylpropanoyloxymethoxy)-1-hydroxy-2-oxoethyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B219943.png)
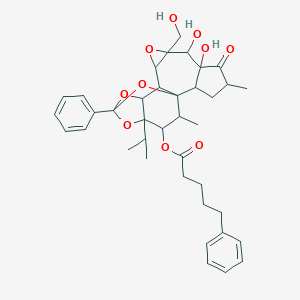
![Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine](/img/structure/B219992.png)
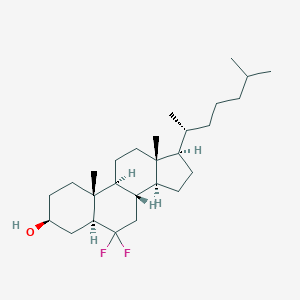
![methyl 2-[2-[2-[[(2S)-6-amino-1-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-1-oxohexan-2-yl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B220012.png)
![2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B220029.png)
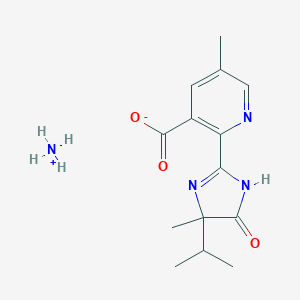
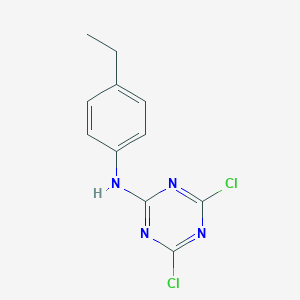

![(3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B220063.png)